2-(6-bromo-1H-indol-2-yl)ethanamine
Overview
Description
2-(6-bromo-1H-indol-2-yl)ethanamine is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanamine group at the 2nd position.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds, such as indole derivatives, are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 2-(6-bromo-1H-indol-2-yl)ethanamine can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromoindole with ethylene diamine under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(6-bromo-1H-indol-2-yl)ethanamine may involve large-scale bromination of indole followed by amination. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the bromine atom or the indole ring.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and modified ethanamine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(6-bromo-1H-indol-2-yl)ethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-3-yl)ethanamine: Similar structure but with the bromine atom at the 5th position.
6-bromo-1H-indole-3-ethanamine hydrochloride: A closely related compound with a different position of the bromine atom.
Uniqueness
2-(6-bromo-1H-indol-2-yl)ethanamine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-bromo-1H-indol-2-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDLPOGROBEOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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